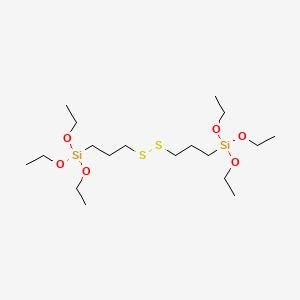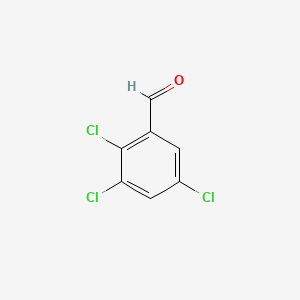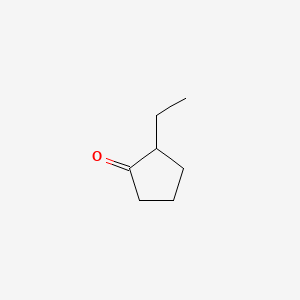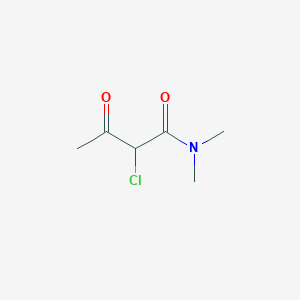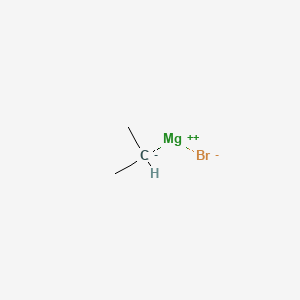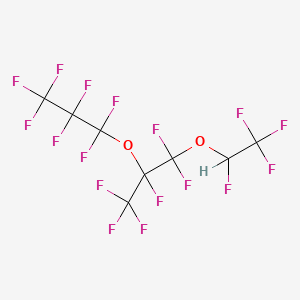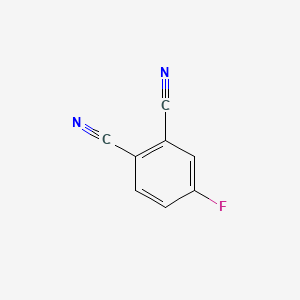
2-Norbornanemethanol
Overview
Description
Synthesis and Odour Evaluation of Alcohols Bearing a cis-1,2-dimethyl Norbornane Moiety
The synthesis of a series of alcohols with a common cis-1,2-dimethyl norbornane structure has been successfully achieved, with the resulting compounds exhibiting predominantly woody olfactory notes. This suggests potential applications in fragrance chemistry and provides insights into the relationship between molecular structure and scent perception .
Molecular Structure Analysis of Norbornane and Norbornadiene
Investigations into the gas-phase structures of norbornane and norbornadiene via electron diffraction have provided detailed bond lengths and angles, highlighting the similarities and differences between these two molecules. The findings indicate that the bridge bonds in norbornane are longer than typical C–C single bonds, which is a characteristic feature of the norbornane structure .
Chemical Reactions Analysis: Halogenation of Norbornane
The free-radical halogenation of norbornane predominantly yields 2-halides, with the exo/endo product ratio being influenced by the nature of the halogen donor. The study demonstrates that bulkier reagents favor the formation of the exo-isomer due to steric effects, providing insights into the reactivity and selectivity of halogenation reactions in norbornane derivatives .
Synthesis of Norbornanes with Functionalized Carbon Substituents
The synthesis of norbornanes with functionalized carbon substituents at a bridgehead has been explored, with various reactions yielding different isomers and oxidation products. These synthetic routes offer a way to introduce functional groups into the norbornane framework, which can be useful for further chemical modifications .
Synthesis of Acetic-methacrylic Acid Diesters of Norbornane Diols
The addition of acrylic acids to certain norbornene derivatives has been studied to synthesize mixed acetic-acrylic acid diesters of norbornane diols. These compounds serve as new monomers for polymer synthesis, expanding the utility of norbornane-based materials in polymer chemistry .
Structure of Tris-[norbornyl-2]methanol
The structure of tris-[norbornyl-2]methanol, a product of hydroboration oxidation of norbornene, has been elucidated using carbon-13 NMR spectroscopy. The analysis of conformers distribution provides valuable information on the stereochemistry of the product and the influence of the norbornyl groups on the molecular conformation .
Hydroboration of Enamines Derived from 2-Norbornanone
The hydroboration of enamines derived from 2-norbornanone has been investigated, leading to the synthesis of endo-3-(dialkylamino)-exo-2-norbornanols and endo-2-(dialkylamino)norbornanes. These compounds are obtained in moderate to excellent yields, showcasing the versatility of hydroboration reactions in generating functionalized norbornane derivatives .
Evaluation of Cationic Norbornanes as Peptidomimetic Antibacterial Agents
A series of cationic norbornanes have been synthesized as peptidomimetics with potential antibacterial properties. These compounds exhibit a range of activities against various bacterial strains, including resistant forms, demonstrating the potential of norbornane scaffolds in the development of new antimicrobial agents .
Synthesis and Reactions of Norbornanes Carrying Fused Heterocycles
The synthesis of norbornanes with fused heterocycles has been achieved through 1,3-dipolar additions to substituted norbornenes. The study provides insights into the reactivity of norbornenes and the challenges associated with electrophilic reactions, which can lead to rearrangements or the formation of novel heterocyclic structures .
Scientific Research Applications
Asymmetric Synthesis and Catalysis : 2-Norbornanemethanol derivatives have been used in the asymmetric synthesis of enantiomerically enriched compounds. For instance, Bolm et al. (2003) demonstrated the enantioselective methanolysis of norbornene dicarboxylic acid anhydride, leading to norbornane-type diamines, which are potential ligands for asymmetric catalysis (Bolm, Schiffers, Atodiresei, Özçubukçu, & Raabe, 2003).
Polymer Synthesis : Mamedov and Kadyrly (2010) explored the synthesis of mixed acetic-acrylic acid diesters of norbornane-2,5-diol and (2-hydroxynorborn-5-yl)methanol as new monomers for polymer production (Mamedov & Kadyrly, 2010).
Organic Synthesis Supports : Lee et al. (2004) created norbornene-based resin beads via ring-opening metathesis polymerization, used as supports for organic synthesis, showcasing their chemical resilience and efficiency in various synthetic applications (Lee, Mahajan, Clapham, & Janda, 2004).
Energy Storage : Behr et al. (2007) investigated norbornadiene derivatives for solar energy storage, demonstrating their potential in energy capture and release through isomerisation to quadricyclane systems (Behr, Keim, Thelen, Scharf, & Ressler, 2007).
Supramolecular Chemistry : Lowe, Long, and Pfeffer (2013) utilized norbornane frameworks in designing anion receptors, highlighting their ability to be tailored for specific geometries and functionalities in host-guest chemistry (Lowe, Long, & Pfeffer, 2013).
Catalyst Development : Sanchez et al. (2001) studied the role of 2-norbornanemethanol in modifying vanadium phosphate catalysts for n-butane oxidation, indicating its influence on catalyst surface area and morphology (Sanchez, Lopez-Sanchez, Wells, Rhodes, & Hutchings, 2001).
Safety and Hazards
Mechanism of Action
Mode of Action
2-Norbornanemethanol undergoes a condensation reaction with methacryloyl chloride to yield a bicyclo[2.2.1]hept-2-ylmethyl 2-methylacrylate comonomer. This comonomer is used in the synthesis of fluorinated poly(maleimide-co-glycidylmethacrylate) .
Biochemical Pathways
It’s known that the compound participates in reactions involving the formation of bicyclic structures .
Pharmacokinetics
It’s known that the compound has a boiling point of 93-95 °c/14 mmhg and a density of 0942 g/mL at 25 °C .
properties
IUPAC Name |
2-bicyclo[2.2.1]heptanylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHKUVOYICRGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875762 | |
| Record name | 2-Norbornane methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Norbornanemethanol | |
CAS RN |
5240-72-2 | |
| Record name | Bicyclo[2.2.1]heptane-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5240-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)heptane-2-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005240722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-NORBORNANEMETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-NORBORNANEMETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]heptane-2-methanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Norbornane methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]heptane-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Cram's rule in the synthesis of α-alkyl-3,3-dimethyl-2-norbornanemethanols?
A: Cram's rule plays a crucial role in understanding the stereochemistry of the Grignard reaction used to synthesize these compounds. [, ] The rule predicts the major diastereomer formed when a Grignard reagent adds to a chiral aldehyde. Research has shown that the addition reaction of the corresponding aldehyde and Grignard reagent to form α-isoamyl-3,3-dimethyl-2-norbornanemethanol follows Cram's rule. [] This predictability allows for better control over the stereochemical outcome, which is essential in fragrance chemistry where different isomers can exhibit distinct olfactory properties.
Q2: How were the structures of the synthesized α-alkyl-3,3-dimethyl-2-norbornanemethanols confirmed?
A: A combination of analytical techniques was employed to confirm the structures of these compounds: []
- NMR (Nuclear Magnetic Resonance Spectroscopy): Offered detailed information about the connectivity and spatial arrangement of atoms within the molecules. Specifically, ¹³C-NMR spectroscopy, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, helped determine the percentage of each enantiomer present in the α-isoamyl-3,3-dimethyl-2-norbornanemethanol mixture. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



